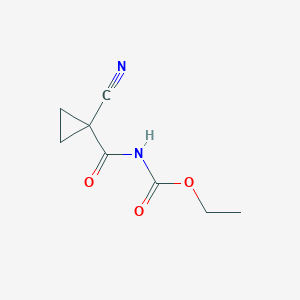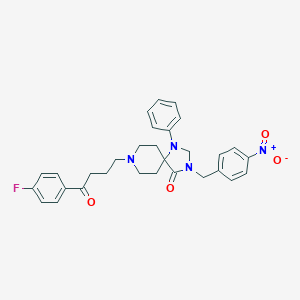
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a synthetic compound that belongs to the class of monosaccharides. It is characterized by its complex structure, which includes a fluorophenyl group, an acetamido group, and multiple acetyl groups attached to a glucopyranoside backbone. This compound is notable for its applications in biomedical research, particularly in the development of antimicrobial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Nucleophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamido group.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Deacetylated Product: Formed through hydrolysis of acetyl groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of pathogenic microorganisms.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside involves its interaction with microbial cell walls. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to cell lysis and death of the microorganism.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: Similar in structure but with a methyl group instead of a fluorophenyl group.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Contains a chloride group instead of a fluorophenyl group.
Uniqueness
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is unique due to the presence of the fluorophenyl group, which enhances its antimicrobial properties and allows for selective targeting of microbial enzymes. This structural feature distinguishes it from other similar compounds and contributes to its efficacy as an antimicrobial agent .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-fluorophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAKFCQVMGVNH-LASHMREHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Z)-Styryl]-4-chlorobenzene](/img/structure/B162029.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)




![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)





